

Standard Operating Procedure for UCB-J PET Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: UCB-J

Cat. No.: B15615267

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed standard operating procedure (SOP) for Positron Emission Tomography (PET) imaging using the radiotracer **UCB-J**. **UCB-J** is a high-affinity ligand for the synaptic vesicle glycoprotein 2A (SV2A), an integral membrane protein found in presynaptic vesicles.[1] As such, PET imaging with **UCB-J** allows for the in vivo quantification of synaptic density, offering a valuable biomarker for a range of neurological and psychiatric disorders characterized by synaptic loss, including Alzheimer's disease, Parkinson's disease, and epilepsy.[2][3][4] This SOP covers protocols for both preclinical and clinical research applications, detailing tracer administration, image acquisition, and data analysis.

Quantitative Data Summary

The following tables summarize key quantitative parameters for **UCB-J** PET imaging, compiled from preclinical and clinical studies.

Table 1: Preclinical **UCB-J** PET Imaging Parameters

Parameter	Species	Tracer	Injected Dose (MBq)	Injected Mass (µg/kg)	Scan Duration (min)	Anesthesia	Key Findings
Brain Imaging	Rhesus Macaque	¹¹ C-UCB-J	141 ± 42	0.05 ± 0.04	120	Ketamine /Glycopyrrolate, Isoflurane	High brain uptake with peak SUV of 5-8 in gray matter; kinetics suitable for an ¹¹ C tracer.[5]
Dosimetry	Rhesus Macaque	¹¹ C-UCB-J	170 ± 15	0.02 ± 0.01	120	Ketamine /Glycopyrrolate, Isoflurane	Liver and brain are the dose-limiting organs for males and females, respectively.[5]
Specificity Study	Mouse	¹⁸ F-UCB-J	8.3 ± 3.5 (Test), 9.8 ± 4.1 (Retest)	1.98 ± 0.04 (Test)	120	Isoflurane	Specificity confirmed with levetiracetam blocking; 60 min scan sufficient for

							reliable VT.[6][7]
Alzheimer's Model	Mouse	¹¹ C-UCB-J	6.1 ± 2.4	-	-	Isoflurane	Detected treatment effects of saracatinib.[8]

Table 2: Clinical **UCB-J** PET Imaging Parameters

Parameter	Subject Population	Tracer	Injected Dose (MBq)	Injected Mass (µg)	Scan Duration (min)	Key Findings
Healthy Volunteers	Healthy Controls	¹¹ C-UCB-J	544 ± 145 (Test), 538 ± 150 (Retest)	1.65 ± 0.30 (Test), 1.38 ± 0.46 (Retest)	120	Excellent test-retest reproducibility (3-9% for VT); 60 min scan is sufficient. [9] [10]
Biodistribution	Healthy Controls	¹¹ C-UCB-J	254 ± 77	3.20 ± 0.96	~120	Mixed renal and hepatobiliary clearance; effective dose allows for multiple scans per year. [11]
Alzheimer's Disease	AD Patients & HCs	¹¹ C-UCB-J	550 ± 208	-	60	Reduced tracer binding in the hippocampus of AD patients. [12]
Epilepsy	Epilepsy Patients	¹¹ C-UCB-J	-	-	90	Decreased SV2A binding in the epileptoge

						nic regions. [13]
						Widesprea d and severe synaptic loss in DLB compared to controls. [4]
Dementia with Lewy Bodies	DLB Patients & HCs	¹¹ C-UCB-J	325 (DLB), 368 (HCs)	-	90	

Experimental Protocols

Radiotracer Preparation

¹¹C-**UCB-J** is typically synthesized via ¹¹C-methylation of a trifluoroborate precursor using ¹¹C-methyl iodide through a Suzuki-Miyaura cross-coupling reaction.[5][14] The final product should be purified by high-performance liquid chromatography (HPLC) and formulated in a sterile solution for intravenous injection.[15] Radiochemical purity should be greater than 98%.[14]

Subject Preparation

Preclinical:

- Fasting: Animals should be fasted for an appropriate period before the scan.
- Anesthesia: For rhesus macaques, sedation can be induced with ketamine and glycopyrrolate, followed by maintenance with isoflurane (1.5-2.5%) for the duration of the experiment.[5] For mice, anesthesia is typically maintained with isoflurane (1.5-2.5%).[8]
- Catheterization: Place an intravenous catheter for tracer injection and, if required, an arterial line for blood sampling.

Clinical:

- Informed Consent: Obtain written informed consent from all participants according to a protocol approved by the local Human Investigation and Radiation Safety Committees.[12]

- Fasting: Subjects should fast for at least 4-6 hours prior to the scan.
- Catheterization: Insert an intravenous catheter for tracer administration and an arterial cannula for blood sampling.[\[10\]](#)

PET Image Acquisition

Preclinical:

- Scanner: A dedicated small-animal PET scanner (e.g., Siemens Inveon or FOCUS 220) is used.[\[5\]](#)[\[8\]](#)
- Transmission Scan: Perform a transmission scan for attenuation correction prior to tracer injection.[\[5\]](#)
- Tracer Injection: Administer the tracer as a slow bolus injection over 1-3 minutes.[\[5\]](#)[\[9\]](#)
- Emission Scan: Acquire dynamic list-mode data for 120 minutes.[\[5\]](#) The data is typically binned into a framing scheme such as: 6 x 30s, 3 x 1 min, 2 x 2 min, and 22 x 5 min.[\[5\]](#)

Clinical:

- Scanner: A high-resolution PET scanner such as the High Resolution Research Tomograph (HRRT) or a clinical PET/CT scanner is used.[\[10\]](#)[\[11\]](#)
- Transmission Scan: A transmission scan (e.g., 6 minutes) is performed for attenuation correction.[\[10\]](#)
- Tracer Injection: The tracer is administered as an intravenous bolus over 1 minute using an automated infusion pump.[\[9\]](#)[\[10\]](#)
- Emission Scan: Dynamic data is acquired in list-mode for 60-120 minutes.[\[10\]](#) A typical framing scheme is: 6 x 30s, 3 x 1 min, 2 x 2 min, and 22 x 5 min for a 120-minute scan.[\[10\]](#) For simplified protocols, a 60-90 minute scan is often sufficient.[\[16\]](#)

Arterial Blood Sampling and Metabolite Analysis

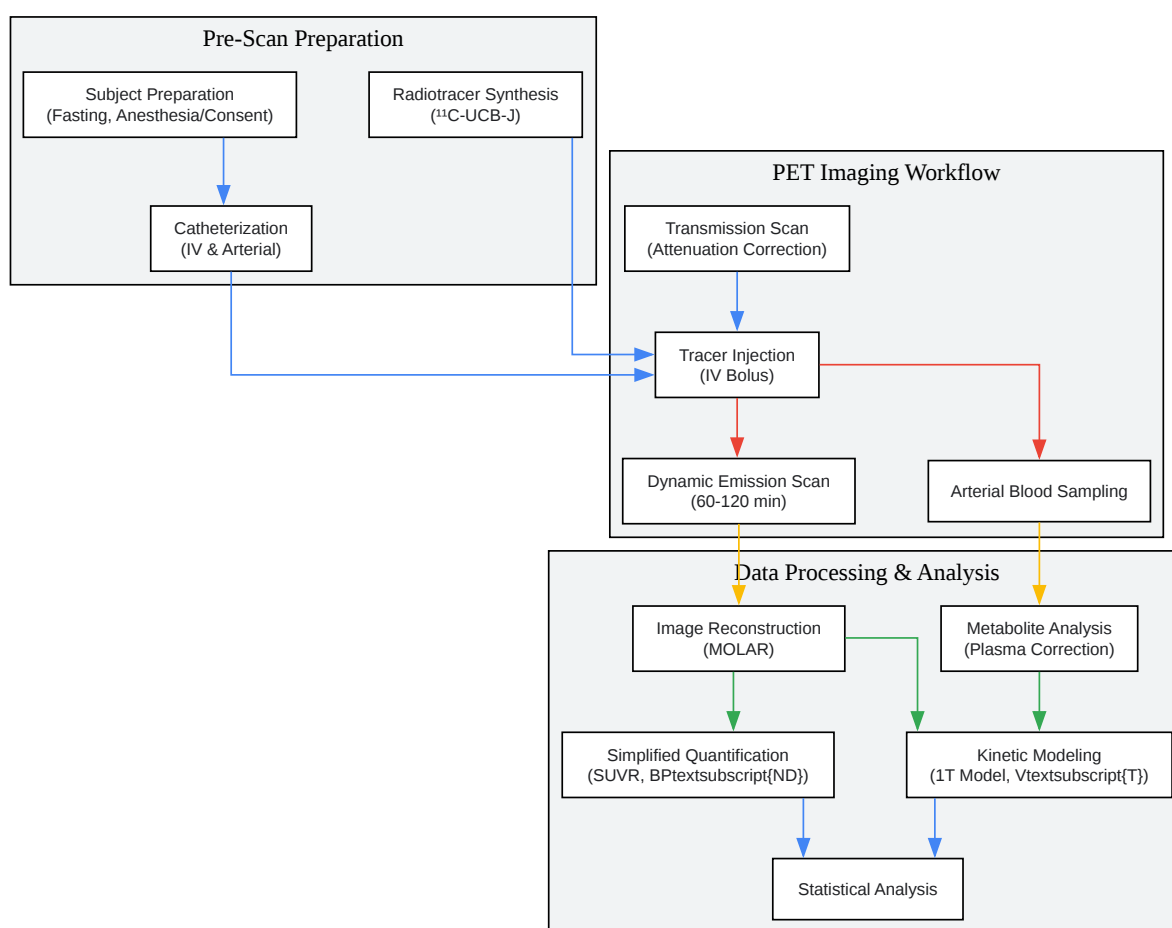
- **Blood Sampling:** Arterial blood samples are collected frequently in the initial minutes after injection (e.g., every 10 seconds for the first 90 seconds) and then at increasing intervals for the remainder of the scan.[\[10\]](#)[\[17\]](#)
- **Plasma Separation:** Plasma is separated by centrifugation.[\[10\]](#)
- **Metabolite Analysis:** The fraction of parent tracer in plasma is determined using HPLC to correct the arterial input function for metabolism.[\[9\]](#)[\[14\]](#) ¹¹C-**UCB-J** metabolizes at a moderate rate, with approximately 39% parent remaining at 30 minutes and 24% at 90 minutes in rhesus monkeys.[\[14\]](#)
- **Plasma Free Fraction:** The plasma free fraction (fp) is measured to account for protein binding.[\[5\]](#)

Image Reconstruction and Data Analysis

- **Image Reconstruction:** Dynamic PET images are reconstructed using algorithms such as MOLAR (Motion-compensation Ordered-subsets Expectation-maximization List-mode Algorithm for Resolution-recovery Reconstruction), with corrections for attenuation, scatter, randoms, dead time, and motion.[\[12\]](#)[\[16\]](#)[\[17\]](#)
- **Kinetic Modeling:**
 - The one-tissue compartment (1T) model is often sufficient to describe the kinetics of ¹¹C-**UCB-J** and estimate the total volume of distribution (VT).[\[5\]](#)[\[9\]](#)[\[10\]](#)
 - The VT is a measure of tracer uptake and is proportional to SV2A density.[\[3\]](#)
- **Simplified Quantification:**
 - For studies where arterial sampling is not feasible, the standardized uptake value ratio (SUVR) can be calculated using a reference region.[\[16\]](#)
 - The centrum semiovale is often used as a reference region to calculate the non-displaceable binding potential (BPND).[\[9\]](#)
 - An optimal time window for SUVR calculation that correlates well with BPND is 60-90 minutes post-injection.[\[16\]](#)

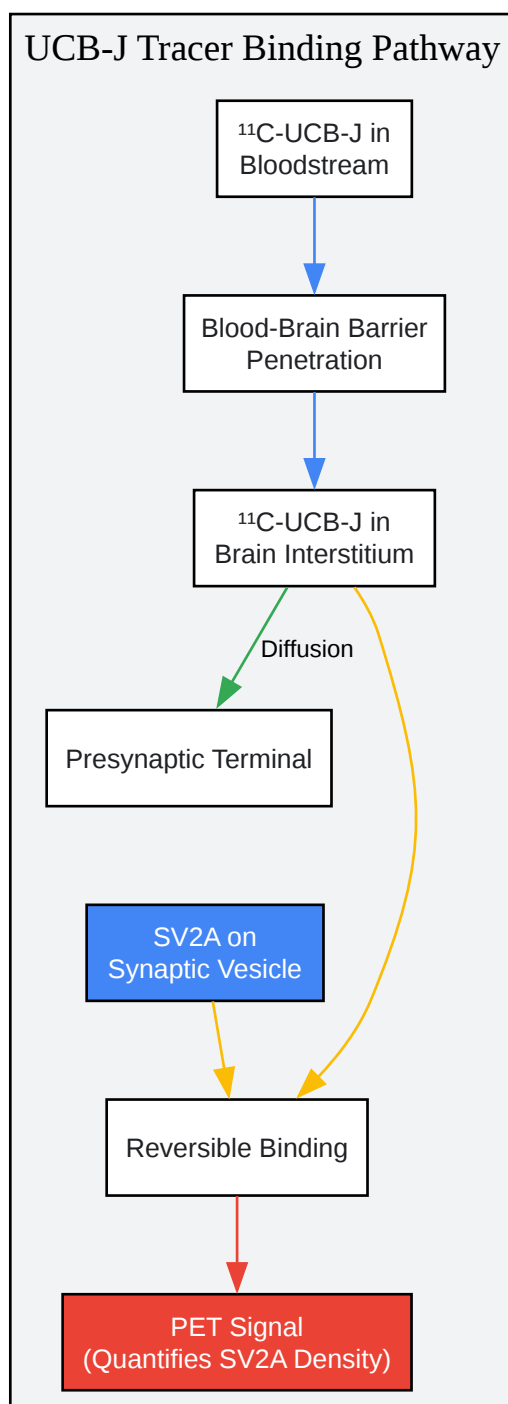
- Partial Volume Correction: In patient populations with brain atrophy, such as Alzheimer's disease, partial volume correction is important to obtain accurate quantification of tracer uptake.[\[12\]](#)

Visualizations



[Click to download full resolution via product page](#)

Caption: Experimental workflow for **UCB-J** PET imaging.



[Click to download full resolution via product page](#)

Caption: **UCB-J** tracer binding and signal generation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. 2020 Alzheimer's Association International Conference [alz.confex.com]
- 3. TPC - Analysis of [C-11]UCB-J [turkupetcentre.net]
- 4. 11C-UCB-J synaptic PET and multimodal imaging in dementia with Lewy bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Preclinical validation and kinetic modelling of the SV2A PET ligand [18F]UCB-J in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Synaptic Density Imaging with 11C-UCB-J Detects Treatment Effects of Saracatinib in a Mouse Model of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Kinetic evaluation and test–retest reproducibility of [11C]UCB-J, a novel radioligand for positron emission tomography imaging of synaptic vesicle glycoprotein 2A in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human biodistribution and dosimetry of [11C]-UCB-J, a PET radiotracer for imaging synaptic density - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Partial volume correction analysis for 11C-UCB-J PET studies of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SV2A PET Imaging in Healthy Subjects and Epilepsy Patients | Clinical Trials | Yale Medicine [yalemedicine.org]
- 14. researchgate.net [researchgate.net]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]

- 16. Simplified Quantification of ¹¹C-UCB-J PET Evaluated in a Large Human Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identifying brain networks in synaptic density PET (¹¹C-UCB-J) with independent component analysis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Standard Operating Procedure for UCB-J PET Imaging: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15615267#standard-operating-procedure-for-ucb-j-pet-imaging]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com